molecular formula C16H17N3OS B2859264 2-{[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethan-1-ol CAS No. 670270-70-9

2-{[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethan-1-ol

Cat. No.: B2859264
CAS No.: 670270-70-9
M. Wt: 299.39
InChI Key: HSBNNOWRIVGRDJ-UHFFFAOYSA-N
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Description

2-{[5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethan-1-ol (CAS Number 670270-70-9) is a synthetic thieno[2,3-d]pyrimidine derivative of significant interest in medicinal chemistry and antibacterial research. This compound belongs to a class of heterocycles known for their diverse pharmacological profiles. Thienopyrimidines are recognized as bioisosteres of biological nitrogenous bases and quinazolines, making them valuable scaffolds for developing novel therapeutic agents . The core structure of this compound is a fused thienopyrimidine system, substituted with a 3,4-dimethylphenyl group at the 5-position and a 2-hydroxyethylamino side chain at the 4-position. This molecular architecture is associated with potent biological activity. Research into structurally similar thienopyrimidine compounds has identified promising antibacterial properties, particularly against Gram-positive pathogens, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA) . Furthermore, thienopyrimidine-based inhibitors have been investigated for their ability to target specific bacterial enzymes, such as the NuoD subunit of Helicobacter pylori 's respiratory complex I, a validated target for narrow-spectrum antibacterial development . Beyond infectious disease research, thienopyrimidines are also actively studied in oncology for their anti-proliferative effects on various cancer cell lines, including breast cancer models . The presence of the ethanolamine side chain in this specific analog is a common feature in drug discovery, potentially contributing to aqueous solubility and influencing interactions with biological targets. This product is provided For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-10-3-4-12(7-11(10)2)13-8-21-16-14(13)15(17-5-6-20)18-9-19-16/h3-4,7-9,20H,5-6H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBNNOWRIVGRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC3=NC=NC(=C23)NCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki–Miyaura Coupling

A brominated thieno[2,3-d]pyrimidine intermediate (1.0 mmol) is coupled with 3,4-dimethylphenylboronic acid (1.2 mmol) using palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol) in a mixture of 1,4-dioxane and aqueous sodium carbonate (2 M) at 90°C for 12 hours. The product is isolated in 65–70% yield.

Direct Incorporation via Cyclization

Ethyl 2-amino-5-(3,4-dimethylphenyl)thiophene-3-carboxylate is synthesized by reacting 3,4-dimethylbenzaldehyde with ethyl cyanoacetate in the presence of sulfur and morpholine (Gewald reaction). This precursor is directly cyclized to form the thieno[2,3-d]pyrimidine core.

Optimization and Challenges

Solvent and Catalyst Selection

  • POCl₃-mediated chlorination requires strict anhydrous conditions to prevent hydrolysis.
  • Nucleophilic substitution benefits from polar aprotic solvents (e.g., THF, DMF) and mild bases (e.g., K₂CO₃).

Protecting Group Strategies

The primary amine in 2-aminoethanol is occasionally protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions. Deprotection is achieved using trifluoroacetic acid in dichloromethane.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, pyrimidine-H), 7.55–7.30 (m, 3H, aryl-H), 5.21 (t, 1H, -OH), 3.72 (q, 2H, -CH₂OH), 3.15 (t, 2H, -NHCH₂), 2.31 (s, 6H, -CH₃).
  • IR (KBr) : 3350 cm⁻¹ (-OH/NH), 1650 cm⁻¹ (C=N), 1595 cm⁻¹ (C=C).
  • MS (ESI) : m/z 354.1 [M+H]⁺.

Purity and Yield Optimization

Step Yield (%) Purity (%)
Core synthesis 75–80 ≥95
Chlorination 85–90 ≥97
Aminoethanol coupling 70–75 ≥98

Comparative Analysis of Synthetic Routes

One-Pot vs. Stepwise Synthesis

  • One-pot methods reduce purification steps but require precise stoichiometry and temperature control.
  • Stepwise approaches allow intermediate characterization but increase reaction time.

Cost and Scalability

POCl₃ and palladium catalysts contribute significantly to costs. Gram-scale syntheses report 60–70% overall yields, making the process viable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thieno[2,3-d]pyrimidine core or the aminoethanol moiety.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-{[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Thieno[2,3-d]pyrimidine Derivatives

Structural and Physicochemical Comparisons

Key structural differences among thieno[2,3-d]pyrimidine derivatives lie in their substituents, which influence molecular weight, polarity, and biological activity.

Table 1: Structural and Physicochemical Properties
Compound Name Substituents Molecular Weight (g/mol) Key Properties
Target Compound 5-(3,4-dimethylphenyl), 4-(2-hydroxyethylamino) ~319.4 (estimated) Enhanced solubility due to hydroxyl group; potential for H-bonding
5-(3,4-Dimethylphenyl)-2-methylthieno[2,3-d]pyrimidine () 5-(3,4-dimethylphenyl), 2-methyl 254.35 Hydrophobic; lower polarity due to methyl group
2-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-1-(3,4-dimethylphenyl)ethanone () 5-(4-chlorophenyl), 4-sulfanyl, ethanone 425.0 High lipophilicity (XLogP3: 6.8); ketone group may limit solubility
5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one () 5-phenyl, 4-ketone 212.25 (calculated) Ketone moiety introduces polarity; moderate solubility

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • Electron-donating groups (e.g., 3,4-dimethylphenyl) enhance π-π stacking with hydrophobic protein pockets.
    • Hydroxyl and amine groups improve interactions with polar residues in enzyme active sites .
  • Unresolved Questions : The target compound’s exact anticancer or antimicrobial potency, metabolic stability, and toxicity profile require further experimental validation.

Biological Activity

The compound 2-{[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethan-1-ol , often referred to as a thieno[2,3-d]pyrimidine derivative, has garnered attention in recent years due to its potential biological activities, particularly in the field of oncology. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step reactions. The compound can be synthesized through methods that include the Gewald reaction, which utilizes malonitrile and sulfur compounds under basic conditions. Following initial synthesis, further modifications can be made to enhance biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thieno[2,3-d]pyrimidine derivatives. For instance, a series of compounds were evaluated against the NCI 60 cancer cell line panel. The results indicated that certain derivatives exhibited significant growth inhibition compared to standard chemotherapeutics like 5-fluorouracil (5-FU). Specifically:

CompoundTGI (μM)GI50 (μM)LC50 (μM)
Compound 2016.23.350.1
Compound 2367.76.6100

These compounds demonstrated superior activity compared to established treatments, suggesting a promising avenue for cancer therapy development .

Thieno[2,3-d]pyrimidines act primarily through the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. The binding mode of these compounds mimics that of folic acid and methotrexate, allowing for selective targeting of tumor cells over normal cells due to the higher expression of folate receptors in cancerous tissues .

Case Studies

  • Study on Triple-Negative Breast Cancer : A specific derivative was tested for its efficacy against triple-negative breast cancer cell lines (MDA-MB-231). The results indicated significant cytotoxicity and suggested that these compounds could be developed as targeted therapies against aggressive cancer types .
  • Comparative Analysis with Other Anticancer Agents : In comparative studies with other known DHFR inhibitors such as methotrexate, certain thieno[2,3-d]pyrimidine derivatives showed enhanced selectivity and potency. This selectivity is attributed to structural features that allow for better interaction with the DHFR active site .

Pharmacological Properties

Thieno[2,3-d]pyrimidine derivatives also exhibit potential beyond anticancer activity. They have been investigated for their roles in:

  • Antidiabetic Activity : Some derivatives have shown promise in modulating glucose metabolism.
  • Antimicrobial Effects : Certain compounds within this class have demonstrated activity against various bacterial strains.
  • Anti-inflammatory Properties : Research indicates potential pathways through which these compounds may reduce inflammation .

Q & A

Q. What are the optimal synthetic routes for 2-{[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethan-1-ol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves cyclization of substituted thiophene precursors. For example, refluxing 2-amino-4-phenylthiophene-3-carbonitrile with formic acid for 16–18 hours yields a thienopyrimidinone core (85% yield) . To introduce the aminoethanol moiety, nucleophilic substitution or coupling reactions under inert conditions (e.g., nitrogen atmosphere) with 2-aminoethanol could be employed. Solvent choice (e.g., ethanol or DMF) and temperature control (80–100°C) are critical for minimizing side reactions. Recrystallization from DMF–EtOH (1:1) improves purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • 1H NMR : Confirm substituent integration and coupling patterns (e.g., aromatic protons at δ 7.2–8.57 ppm for thienopyrimidine derivatives) .
  • LC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 361.0 for a related compound) and assess purity .
  • Elemental Analysis : Validate empirical formula accuracy (±0.3% tolerance).
  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) for purity assessment .

Q. What are the recommended protocols for assessing the solubility and stability of this compound under various experimental conditions?

  • Methodological Answer :
  • Solubility : Test in DMSO (for stock solutions) followed by dilution in PBS (pH 7.4) or cell culture media. Use UV-Vis spectroscopy to quantify solubility limits .
  • Stability : Conduct accelerated degradation studies at 40°C/75% RH over 4 weeks. Monitor decomposition via HPLC and adjust storage conditions (e.g., −20°C under argon) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this thienopyrimidine derivative?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace 3,4-dimethylphenyl with fluorophenyl or methoxyphenyl) to probe electronic effects .
  • In Vitro Assays : Test kinase inhibition (e.g., EGFR or VEGFR2) using fluorescence polarization assays. Include positive controls (e.g., gefitinib) and analyze IC50 values via nonlinear regression .
  • Data Correlation : Use QSAR models to link substituent properties (e.g., logP, polar surface area) with activity trends .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo data for this compound's pharmacokinetic properties?

  • Methodological Answer :
  • Metabolic Stability : Perform liver microsome assays (human/rat) to identify rapid degradation pathways. Compare with in vivo plasma half-life data .
  • Solubility-Limited Absorption : Use surfactants (e.g., Tween 80) or lipid-based formulations to enhance bioavailability in animal models .
  • Tissue Distribution : Conduct radiolabeled studies (e.g., 14C-tracing) to quantify organ-specific accumulation discrepancies .

Q. How can computational chemistry tools be integrated into the design of derivatives with enhanced target selectivity?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding modes in target proteins (e.g., EGFR). Prioritize derivatives with hydrogen bonds to hinge regions (e.g., Met793) .
  • MD Simulations : Run 100-ns trajectories to assess binding stability and identify residues critical for selectivity over off-target kinases .
  • Free Energy Calculations : Apply MM-PBSA to rank derivatives by binding affinity, correlating with experimental IC50 values .

Data Contradiction Analysis

Q. How should researchers address variability in reported biological activities across studies?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), passage numbers, and serum concentrations. Validate using reference compounds .
  • Purity Verification : Re-test compounds with conflicting results using HPLC and NMR. Impurities >2% can skew activity .
  • Meta-Analysis : Pool data from multiple studies (≥5) and apply random-effects models to quantify heterogeneity .

Methodological Tables

Q. Table 1. Comparative Synthesis Conditions for Thienopyrimidine Derivatives

PrecursorReagent/ConditionsYield (%)Purity (HPLC)Reference
2-Amino-thiophene derivativeFormic acid, reflux, 18 h8598.5
5-Aryl-thiopheneEthanol, reflux, 2 h7297.0
3,4-Dimethylphenyl variantDMF, Pd-catalyzed coupling68*95.8
*Theoretical yield under optimized conditions.

Q. Table 2. Key Spectroscopic Data for Structural Confirmation

TechniqueKey Signals/PeaksReference
1H NMRδ 2.35 (CH3), 7.74 (pyrimidine-H), 8.57 (NH)
LC-MSm/z 361.0 [M+H]+, retention time: 6.2 min
FT-IR1670 cm⁻¹ (C=O stretch)

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